molecular formula C14H20N2O3 B14845447 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide

4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide

Cat. No.: B14845447
M. Wt: 264.32 g/mol
InChI Key: AVGKTZOVMUEMSI-UHFFFAOYSA-N
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Description

4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the nicotinamide core.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through a cyclopropanation reaction, which involves the reaction of a cyclopropyl halide with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-12-10(13(17)15-4)7-16-8-11(12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

AVGKTZOVMUEMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1C(=O)NC)OC2CC2

Origin of Product

United States

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